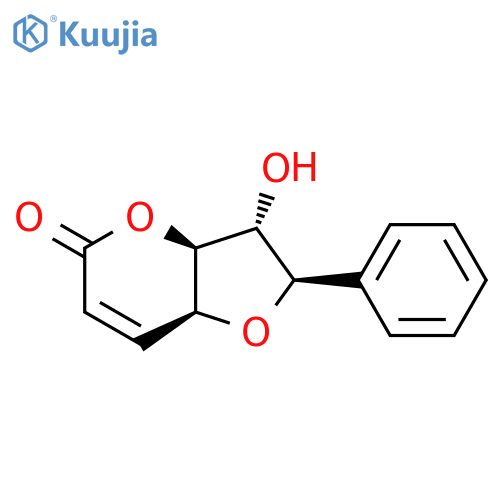Cas no 65408-91-5 (Goniothalenol)

Goniothalenol structure
商品名:Goniothalenol
Goniothalenol 化学的及び物理的性質
名前と識別子
-
- Goniothalenol
- Altholactone
- (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
- 2-phenyl-3-hydroxy-6,7-dihydro-furano-pyrone
- (+)-Altholactone
- (+)-Goniothalenol
- [ "" ]
- Altholactone, >=95% (LC/MS-ELSD)
- CHEMBL512401
- AKOS032948434
- C09930
- Q27106790
- DTXSID90331855
- CHEBI:5522
- AC1L9CZK
- ZINC04098425
- 65408-91-5
- CS-0023442
- FS-9444
- HY-N2863
- DTXCID40282949
- (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro(3,2-b)pyran-5-one
- 2-Phenyl-3-hydroxy-6,7-dihydrofuranopyrone
- DA-60957
-
- MDL: MFCD23103612
- インチ: InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1
- InChIKey: ZKIRVBNLJKGIEM-WKSBVSIWSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O
計算された属性
- せいみつぶんしりょう: 232.07400
- どういたいしつりょう: 232.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 490.4±45.0 °C at 760 mmHg
- フラッシュポイント: 196.1±22.2 °C
- PSA: 55.76000
- LogP: 0.96900
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Goniothalenol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Goniothalenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45240-5mg |
(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one |
65408-91-5 | ,HPLC≥95.0% | 5mg |
¥4160.0 | 2023-09-09 | |
| TargetMol Chemicals | TN3404-5 mg |
Altholactone |
65408-91-5 | 98% | 5mg |
¥ 2,850 | 2023-07-11 | |
| TargetMol Chemicals | TN3404-5mg |
Altholactone |
65408-91-5 | 5mg |
¥ 2850 | 2024-07-20 | ||
| TargetMol Chemicals | TN3404-1 ml * 10 mm |
Altholactone |
65408-91-5 | 1 ml * 10 mm |
¥ 2950 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3404-1 mg |
Altholactone |
65408-91-5 | 1mg |
¥1795.00 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00091-1MG |
Goniothalenol |
65408-91-5 | 1mg |
¥3123.95 | 2023-09-14 | ||
| TargetMol Chemicals | TN3404-1 mL * 10 mM (in DMSO) |
Altholactone |
65408-91-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
| A2B Chem LLC | AG74780-5mg |
Altholactone |
65408-91-5 | 95.0% | 5mg |
$510.00 | 2024-04-19 |
Goniothalenol 関連文献
-
Sagar S. Thorat,Ravindar Kontham Org. Chem. Front. 2021 8 2110
-
Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
-
Jianying Han,Xueting Liu,Lixin Zhang,Ronald J. Quinn,Yunjiang Feng Nat. Prod. Rep. 2022 39 77
-
4. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural productsMajid M. Heravi,Tahereh Ahmadi,Mahdieh Ghavidel,Bahareh Heidari,Hoda Hamidi RSC Adv. 2015 5 101999
-
5. Contents pages
65408-91-5 (Goniothalenol) 関連製品
- 96405-62-8(Goniotriol)
- 136778-40-0(Goniodiol diacetate)
- 96422-52-5(Goniodiol)
- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)
- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:65408-91-5)Altholactone

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ